7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
The compound 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a derivative of quinolone, a class of synthetic antibacterial agents. Quinolones are known for their broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine and fluorine, in the quinolone structure is often associated with enhanced antibacterial activity .
Synthesis Analysis
The synthesis of quinolone derivatives typically involves the construction of the quinoline ring, followed by the introduction of various substituents. For instance, the Gould-Jacobs reaction, often under microwave-assistance and catalyzed by metals such as aluminium, is a common method used to synthesize these compounds . A new synthetic route starting from m-fluorotoluene has been developed to synthesize 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which are useful intermediates for the synthesis of quinolone antibacterial agents . Additionally, a rapid and efficient synthesis method for a related compound, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, has been established, which is an important intermediate for anticancer drugs .
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by the presence of a 4-oxoquinoline core with various substituents that influence their biological activity. The structure of these compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the molecular structure of a related compound, 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, was determined by these methods, providing insights into the spatial arrangement of the substituents and the overall geometry of the molecule .
Chemical Reactions Analysis
Quinolone derivatives undergo various chemical reactions that are essential for their biological activity. The introduction of substituents at specific positions of the quinoline ring, such as the C-7 position, can be achieved through reactions like substitution and hydrolysis . These reactions are crucial for the synthesis of compounds with desired antibacterial properties. The reactivity of these compounds is also influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the electron density of the quinoline ring and thus its interaction with bacterial enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as solubility, melting point, and stability, are important for their pharmacological profile. These properties are determined by the molecular structure and the nature of the substituents. For instance, the melting point measurements and NMR spectrometry are used to verify the target product in the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate . The density and crystallographic parameters of these compounds can also be determined, as seen in the case of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid . These properties are essential for the formulation and delivery of the final pharmaceutical product.
Scientific Research Applications
Synthesis and Antimicrobial Activity
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid serves as a crucial intermediate for synthesizing biologically active compounds. For instance, its derivatives have been synthesized and assessed for antimicrobial activity, indicating potential in developing new antimicrobial agents. These derivatives demonstrate significant antibacterial and antifungal properties, suggesting their utility in combating microbial infections (Patel & Patel, 2010; Al-Hiari et al., 2011).
Anticancer Research
This compound is also an important precursor in the synthesis of anticancer drugs. Research into its modifications has led to the development of compounds with potent anticancer activities. The exploration of its chemical transformations underscores its significance in the pharmaceutical industry, especially in designing drugs with improved efficacy against cancer (Zhang et al., 2019).
Antibacterial Applications
New derivatives synthesized from 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been found to possess notable antibacterial activities. These compounds, through structural modification, have shown effectiveness against both Gram-positive and Gram-negative bacterial strains, contributing to the search for novel antibacterial agents capable of addressing antibiotic resistance challenges (Al-Hiari et al., 2007).
Photochemistry and Photostability Studies
The photochemical properties of derivatives of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been studied to understand their stability and behavior under light exposure. These studies are essential for developing pharmaceutical compounds with optimal stability and reduced photodegradation, ensuring drug safety and efficacy (Mella, Fasani, & Albini, 2001).
Synthesis of Immunomodulatory Agents
Research has also explored the synthesis of novel immunosuppressant compounds from this chemical, demonstrating its versatility in drug development beyond antimicrobial and anticancer applications. These studies highlight the compound's potential in creating treatments for autoimmune diseases and in transplant medicine (Chujo et al., 2001).
properties
IUPAC Name |
7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF2NO3/c17-12-6-14-10(5-13(12)19)15(21)11(16(22)23)7-20(14)9-3-1-8(18)2-4-9/h1-7H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAMWRYINJFGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275624 | |
Record name | 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
98105-79-4 | |
Record name | 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98105-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90275624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-CHLORO-6-FLUORO-1-(4-FLUOROPHENYL)-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7D63U5WUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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